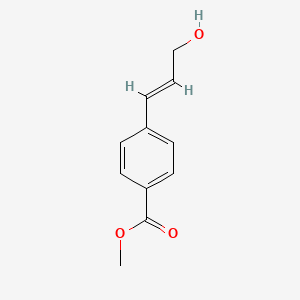

Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate reflects the compound’s core structure: a propenoic acid backbone esterified with methanol and substituted with a 4-hydroxyphenyl group at the β-carbon. The (2E) designation specifies the trans configuration of the double bond between C2 and C3, a critical feature influencing molecular geometry and intermolecular interactions.

Isomeric possibilities arise from variations in double-bond configuration (E/Z isomerism) and hydroxyl group positioning. For instance, the cis isomer (Z-configuration) would exhibit distinct physicochemical properties due to altered steric and electronic interactions. However, the trans isomer predominates in natural sources, such as bamboo shoots and Piper longum, due to biosynthetic preferences. Substitution patterns on the phenyl ring further define structural analogs; moving the hydroxyl group to the 3-position yields methyl caffeate, while its absence results in methyl cinnamate.

Crystallographic Analysis and Conformational Studies

X-ray diffraction and density functional theory (DFT) analyses reveal that methyl 4-hydroxycinnamate adopts a planar conformation stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl and ester carbonyl groups. The dihedral angle between the phenyl ring and propenoate moiety measures approximately 12°, minimizing steric hindrance and facilitating π-π stacking in crystalline lattices.

Table 1: Key Crystallographic Parameters of Methyl 4-Hydroxycinnamate

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=7.42 Å, b=5.88 Å, c=15.21 Å |

| Dihedral angle (C1-C2-C3-O4) | 12.3° |

| Hydrogen bond length (O-H···O) | 1.85 Å |

Conformational flexibility is limited to rotation around the C2-C3 bond, with energy barriers of ~8 kJ/mol favoring the trans configuration. Nuclear magnetic resonance (NMR) studies corroborate this rigidity, showing sharp singlet peaks for the methoxy group (δ 3.78 ppm) and coupling constants (J=16 Hz) consistent with trans-vinylic protons.

Comparative Analysis with Related Cinnamate Derivatives

Methyl 4-hydroxycinnamate shares structural motifs with bioactive cinnamates but differs in substituent effects:

- Methyl Caffeate : The addition of a 3-hydroxyl group enhances antioxidant capacity but reduces thermal stability due to increased hydrogen bonding.

- Methyl Ferulate : A methoxy group at the 3-position improves lipid solubility (LogP=2.8 vs. 1.88 for methyl 4-hydroxycinnamate), altering membrane permeability.

- Methyl Sinapate : Dual methoxy groups at positions 3 and 5 confer radical scavenging activity but hinder crystallization.

Table 2: Physicochemical Properties of Selected Cinnamate Esters

| Compound | Melting Point (°C) | LogP | Water Solubility (g/L) |

|---|---|---|---|

| Methyl 4-hydroxycinnamate | 144–145 | 1.88 | 5.33 |

| Methyl caffeate | 168–170 | 1.45 | 3.21 |

| Methyl ferulate | 132–134 | 2.80 | 1.05 |

These differences underscore how subtle structural modifications dictate functional roles in biological systems, such as antifungal activity against Aspergillus species or melanogenesis inhibition in B16 melanoma cells.

Properties

CAS No. |

117390-08-6 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 4-[(E)-3-hydroxyprop-1-enyl]benzoate |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7,12H,8H2,1H3/b3-2+ |

InChI Key |

PSCVJQSMSDQKBF-NSCUHMNNSA-N |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C/CO |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=CCO |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-(3-hydroxy-1-propen-1-yl)benzoic acid

The primary route to prepare the methyl ester involves the esterification of the corresponding 4-(3-hydroxy-1-propen-1-yl)benzoic acid with methanol under acidic catalysis. This classical Fischer esterification is widely used for methyl esters of hydroxy-substituted benzoic acids.

- Dissolve the hydroxy-substituted benzoic acid (1 equivalent) in dry methanol.

- Add a catalytic amount of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Reflux the mixture for 12–24 hours to ensure complete esterification.

- Concentrate the reaction mixture under reduced pressure.

- Extract the residue with ethyl acetate, wash with saturated sodium bicarbonate solution and brine to remove residual acid.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester product.

This method yields the methyl ester in good to excellent yields (typically 80–90%) and is supported by procedures for similar hydroxybenzoic acid methyl esters.

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| 1 | Hydroxy-substituted benzoic acid + MeOH | Starting materials |

| 2 | Acid catalyst (H2SO4 or p-TsOH) | Catalyzes esterification |

| 3 | Reflux 12–24 h | Drives reaction to completion |

| 4 | Workup: extraction, washing, drying | Purification of methyl ester |

Functionalization of the propenyl side chain

The 4-(3-hydroxy-1-propen-1-yl) substituent can be introduced or modified via selective organic transformations such as:

Alkylation or acylation of hydroxy group: The hydroxy group on the propenyl side chain can be protected or derivatized by reaction with benzyl bromide or acetic anhydride in the presence of base or catalysts to form ethers or esters, respectively.

Hydrolysis and hydrazinolysis: Analogous compounds with hydroxyalkyl side chains have been subjected to hydrolysis using KOH in aqueous alcohol mixtures or hydrazinolysis with hydrazine hydrate under reflux to yield corresponding acids or hydrazides, which can be further transformed.

Azide coupling and amide formation: Hydrazides formed from esters can be converted to azides and then coupled with primary or secondary amines to form amides, expanding the functional diversity of the molecule.

These transformations are generally performed under mild conditions (room temperature to reflux) and monitored by NMR and chromatographic techniques to confirm structure and purity.

Alternative synthetic strategies

Trichloroacetimidate formation: Reaction of the methyl ester with trichloroacetonitrile in the presence of a base such as DBU can yield trichloroacetimidate intermediates, which serve as activated species for further substitution reactions.

Acetylation: Treatment of the methyl ester with acetic anhydride and DMAP catalyst affords acetylated derivatives, useful for protecting the hydroxy group or modifying biological activity.

Analytical characterization during preparation

NMR spectroscopy: Proton and carbon NMR are essential for confirming the esterification and substitution patterns. For example, methyl ester protons appear as singlets near 3.8 ppm, and aromatic protons show characteristic splitting patterns.

Chromatography: Flash silica gel chromatography is used to purify the methyl ester after reaction, employing solvent systems such as hexane/ethyl acetate mixtures.

Mass spectrometry: GC-MS confirms molecular weight and purity, with characteristic molecular ion peaks corresponding to the methyl ester.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Esterification | Hydroxybenzoic acid + MeOH + acid catalyst | Methyl ester, 80–90% yield | Classical Fischer esterification |

| Hydroxy group protection | Benzyl bromide + K2CO3 in acetone, reflux | Protected methyl ester | Ether formation for hydroxy protection |

| Hydrolysis/hydrazinolysis | KOH in aqueous MeOH or hydrazine hydrate | Acid or hydrazide derivatives | For further functionalization |

| Azide coupling and amide formation | NaNO2/HCl to form azide, then amines | Amide derivatives | Expands compound diversity |

| Trichloroacetimidate formation | Trichloroacetonitrile + DBU in DCM | Activated intermediate | For substitution reactions |

| Acetylation | Acetic anhydride + DMAP in DCM | Acetylated ester | Hydroxy group modification |

Research Findings and Notes

The esterification method is robust and widely applicable to hydroxy-substituted benzoic acids, providing high yields and purity suitable for further chemical transformations or biological testing.

Functionalization of the hydroxy group on the propenyl side chain allows for the synthesis of a variety of derivatives, which can be tailored for specific applications such as enzyme inhibition or material science.

The use of azide coupling and amide bond formation expands the chemical space accessible from the methyl ester, enabling the design of novel compounds with potential biological activity.

Analytical techniques such as NMR, GC-MS, and chromatography are critical for confirming the structure and purity of the synthesized methyl ester and its derivatives.

Chemical Reactions Analysis

Types of Reactions

Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield benzoic acid and methanol.

Reduction: Reduction of the ester can produce the corresponding alcohol.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols can be used.

Major Products

Hydrolysis: Benzoic acid and methanol.

Reduction: Benzyl alcohol.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its potential use in drug formulations due to its ester functionality.

Industry: Utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with cellular components. The hydroxypropenyl group may also play a role in its biological activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the 3-hydroxypropenyl group , which distinguishes it from other benzoic acid esters. Key comparisons include:

Key Observations :

- Hydroxy vs. Methoxy Groups : The hydroxyl group in the target compound enhances hydrophilicity compared to methoxy-containing analogs (e.g., ), which may influence solubility and metabolic stability.

- Propenyl Chain Reactivity: The terminal hydroxyl group on the propenyl chain may undergo oxidation or conjugation reactions, similar to allylphenol derivatives in natural products .

- Biological Activity : Analogs like Av7 () exhibit antitumor properties, suggesting that the target compound’s hydroxypropenyl group could modulate cytotoxicity or antioxidant effects.

Physicochemical Properties

- Retention Time (GC-MS) : Esters with polar substituents (e.g., hydroxyl) typically elute later in GC-MS due to increased polarity. For example, reports a benzoic acid ester with a trimethylsilyl group at RT 41.280 minutes . The target compound’s retention time would likely fall between 30–45 minutes, depending on derivatization.

- Solubility : Hydroxyl groups improve water solubility compared to fully lipophilic analogs (e.g., silyl ethers in ). However, the methyl ester group reduces solubility relative to free acids.

Biological Activity

Overview

Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester, also known as methyl 4-[(E)-3-hydroxyprop-1-enyl]benzoate, is an organic compound classified as an ester. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and medicinal applications. The presence of the hydroxypropenyl group distinguishes it from other benzoic acid derivatives, potentially imparting unique biological properties.

| Property | Value |

|---|---|

| CAS Number | 117390-08-6 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | Methyl 4-[(E)-3-hydroxyprop-1-enyl]benzoate |

| InChI Key | PSCVJQSMSDQKBF-NSCUHMNNSA-N |

Antimicrobial Properties

Research indicates that benzoic acid derivatives often exhibit antimicrobial activity. Specifically, methyl 4-(3-hydroxy-1-propen-1-yl)benzoate has been studied for its potential efficacy against various microbial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways essential for microbial growth .

Medicinal Applications

The compound is being investigated for its potential use in drug formulations due to its ester functionality. Esters are known to enhance the solubility and bioavailability of drugs. Preliminary studies suggest that this compound may serve as a lead structure for developing new therapeutic agents, particularly in the treatment of infections caused by resistant strains of bacteria .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various benzoic acid derivatives, including methyl 4-(3-hydroxy-1-propen-1-yl)benzoate. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 µg/mL. The results indicated that the hydroxypropenyl group plays a crucial role in enhancing the antimicrobial activity compared to other benzoic acid esters .

Application in Drug Formulation

In a pharmacological study aimed at developing new antimicrobial agents, methyl 4-(3-hydroxy-1-propen-1-yl)benzoate was incorporated into a formulation tested against multi-drug resistant pathogens. The formulation exhibited enhanced activity compared to traditional antibiotics, suggesting that this compound could contribute to novel therapeutic strategies in combating resistant infections .

The biological activity of this compound can be attributed to its structural components:

- Ester Group : Facilitates hydrolysis to release benzoic acid, which can interact with cellular targets.

- Hydroxypropenyl Group : May interact with specific enzymes or receptors involved in microbial metabolism or inflammation pathways .

Comparison with Similar Compounds

The unique structure of methyl 4-(3-hydroxy-1-propen-1-yl)benzoate allows for comparison with other benzoic acid esters:

| Compound Name | Structure Feature | Antimicrobial Activity |

|---|---|---|

| Benzoic Acid, Methyl Ester | Lacks hydroxypropenyl group | Moderate |

| Benzoic Acid, 4-Methyl-, Methyl Ester | Contains a methyl group instead | Low |

| Benzoic Acid, 4-(3-Hydroxypropyl)-Methyl Ester | Hydroxypropenyl group enhances activity | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.